替莫西罗莫斯

概述

描述

Temsirolimus is an antineoplastic agent used in the treatment of renal cell carcinoma (RCC). It works by inhibiting mTOR, a protein that controls cell division . It is given intravenously and interferes with the growth of cancer cells, which are eventually destroyed by the body .

Synthesis Analysis

Temsirolimus can be prepared using enol acyl donors, but this is not favorable in process development. An improved enzymatic process to prepare temsirolimus has been developed employing lipase-catalyzed regioselective acylation of rapamycin with environmentally friendly acyl donors .Chemical Reactions Analysis

Temsirolimus is an inhibitor of mTOR (mammalian target of rapamycin). It binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division .Physical And Chemical Properties Analysis

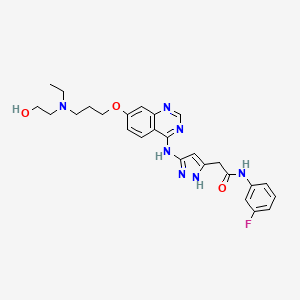

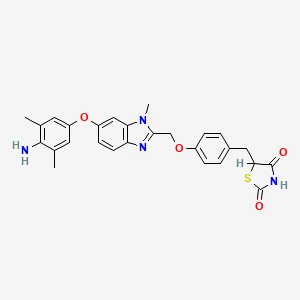

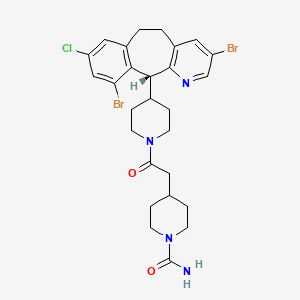

Temsirolimus has a molecular formula of C56H87NO16 and a molecular weight of 1030.29 . It is stored at -20°C in powder form and at -80°C in solvent for up to 3 years and 1 year respectively .体内

Temsirolimus has been studied extensively in animal models of cancer. Studies have demonstrated that temsirolimus is able to inhibit tumor growth and metastasis in animal models of renal cell carcinoma, prostate cancer, and breast cancer. In addition, temsirolimus has been found to be effective in the treatment of glioblastoma, a type of brain cancer.

体外

Temsirolimus has also been studied in vitro, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. In addition, temsirolimus has been found to induce apoptosis, or programmed cell death, in cancer cells.

作用机制

Target of Action

Temsirolimus, also known as Torisel, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a kinase enzyme inside the cell that collects and interprets the numerous and varied growth and survival signals received by tumor cells . It plays a crucial role in controlling cell division .

Mode of Action

Temsirolimus works by binding to an intracellular protein known as FKBP-12 . This binding forms a protein-drug complex that inhibits the activity of mTOR . The inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells .

Biochemical Pathways

The inhibition of mTOR by Temsirolimus affects the PI3 kinase/AKT pathway . When mTOR is inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway, is blocked . This results in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .

Pharmacokinetics

The pharmacokinetics of Temsirolimus is influenced by factors such as enzyme-inducing antiepileptic drugs (EIAEDs) . For patients receiving EIAEDs, the systemic exposure to Temsirolimus is lower by 1.5-fold . Likewise, peak concentrations and exposure to sirolimus, a major metabolite of Temsirolimus, are lower by 2-fold . Brain tumor tissue concentrations of temsirolimus and sirolimus were relatively comparable in both groups of patients at their respective dose levels .

Result of Action

The result of Temsirolimus’s action is a cell cycle arrest in the G1 phase . It also inhibits tumor angiogenesis by reducing the synthesis of vascular endothelial growth factor (VEGF) . This leads to the inhibition of proliferation, growth, and survival of tumor cells .

Action Environment

The action of Temsirolimus can be influenced by various environmental factors. For instance, drugs that induce cytochrome P450 3A4, such as EIAEDs, significantly affect the pharmacokinetics of Temsirolimus and its active metabolite, sirolimus . This can impact the compound’s action, efficacy, and stability .

生物活性

Temsirolimus has been found to have anti-tumor activity in several types of cancer. In addition, temsirolimus has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, or the formation of new blood vessels.

Biochemical and Physiological Effects

Temsirolimus has been found to inhibit the activity of mTOR, a key regulator of cell growth and proliferation. In addition, temsirolimus has been found to induce apoptosis, inhibit angiogenesis, and inhibit the growth and proliferation of cancer cells.

实验室实验的优点和局限性

The main advantage of using temsirolimus in laboratory experiments is its ability to inhibit the activity of mTOR, a key regulator of cell growth and proliferation. In addition, temsirolimus has been found to induce apoptosis, inhibit angiogenesis, and inhibit the growth and proliferation of cancer cells. However, there are some limitations to using temsirolimus in laboratory experiments, such as the need for specialized equipment to measure its activity and the potential for drug interactions with other medications.

未来方向

1. Further investigation into the potential of temsirolimus as a therapy for other types of cancer, such as ovarian cancer, pancreatic cancer, and lung cancer.

2. Exploration of the potential of temsirolimus in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity.

3. Development of novel delivery systems for temsirolimus, such as nanoparticles, to improve its efficacy and reduce its side effects.

4. Further research into the mechanism of action of temsirolimus, to better understand its effects on cancer cells.

5. Investigation of the potential of temsirolimus to inhibit the growth and metastasis of cancer stem cells.

6. Exploration of the potential of temsirolimus as an adjuvant therapy to reduce the risk of recurrence in cancer patients.

7. Development of novel strategies to reduce the toxicity of temsirolimus, such as combining it with other drugs or using lower doses.

8. Investigation of the potential of temsirolimus to reduce the side effects of other cancer treatments, such as chemotherapy and radiation therapy.

9. Exploration of the potential of temsirolimus to reduce the risk of metastasis in cancer patients.

10. Investigation of the potential of temsirolimus to improve the efficacy of cancer vaccines.

科学研究应用

晚期肾细胞癌的治疗

替莫西罗莫斯是一种特异性的哺乳动物雷帕霉素靶蛋白 (mTOR) 抑制剂,已被批准用于治疗晚期肾细胞癌 . mTOR 是抗肿瘤药物靶点中独一无二的,使替莫西罗莫斯成为对抗这种癌症的有力工具 .

克服膀胱癌治疗中的耐药性

尽管 mTOR 抑制剂(如替莫西罗莫斯)在治疗膀胱癌方面显示出希望,但获得性耐药性往往会阻碍疗效 . 已经进行了研究以评估导致耐药性的机制 . 研究发现,替莫西罗莫斯耐药性与膀胱癌生长和侵袭行为的重新激活有关 . α2、α3 和 β1 整合素可能是阻碍替莫西罗莫斯耐药性的有吸引力的治疗靶点 .

增强抗癌免疫

已发现替莫西罗莫斯通过诱导自噬介导的小细胞外囊泡 PD-L1 分泌的降解来增强抗癌免疫 . 这种机制抑制肿瘤来源的 sEV PD-L1 分泌和细胞 PD-L1,促进 CD8 + T 细胞介导的抗癌免疫 .

抑制肿瘤生长和转移

肿瘤来源的小细胞外囊泡 (sEV) 程序性死亡配体 1 (PD-L1) 导致细胞对免疫检查点阻断治疗 (ICBT) 的反应性较低,因为 sEV PD-L1 与免疫细胞中的程序性死亡 1 (PD-1) 结合 . 替莫西罗莫斯可以通过激活体内免疫系统来克服 sEV PD-L1 介导的免疫抑制,方法是抑制肿瘤来源的 sEV PD-L1 .

安全和危害

Temsirolimus may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Temsirolimus involves the conversion of sirolimus to temsirolimus through a series of chemical reactions.", "Starting Materials": [ "Sirolimus", "Methanesulfonyl chloride", "Triethylamine", "Pyridine", "Acetic anhydride", "Chlorotrimethylsilane", "N,N-Dimethylformamide", "Methanol", "Water", "Sodium bicarbonate", "Sodium chloride", "Hydrochloric acid" ], "Reaction": [ "Sirolimus is reacted with methanesulfonyl chloride and triethylamine in pyridine to form the mesylate intermediate.", "The mesylate intermediate is then reacted with acetic anhydride and chlorotrimethylsilane in N,N-dimethylformamide to form the acetylated intermediate.", "The acetylated intermediate is then reacted with methanol and water in the presence of sodium bicarbonate to form temsirolimus.", "The temsirolimus product is isolated and purified using standard techniques such as crystallization and chromatography." ] } | |

CAS 编号 |

162635-04-3 |

分子式 |

C56H87NO16 |

分子量 |

1030.3 g/mol |

IUPAC 名称 |

[4-[2-[(1R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |

InChI |

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33?,35?,36?,37?,39?,40?,41?,42?,44?,45?,46?,47?,49?,50?,56-/m1/s1 |

InChI 键 |

CBPNZQVSJQDFBE-UITOJQKMSA-N |

手性 SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |

规范 SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |

外观 |

Solid powder |

颜色/形态 |

White to off-white powder White solid |

其他 CAS 编号 |

162635-04-3 |

物理描述 |

Solid |

Pictograms |

Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Practically insoluble in water; soluble in alcohol Solubility is independent of pH Soluble in wate |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CCI 779 CCI-779 rapamycin, 42-(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) temsirolimus Torisel |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Temsirolimus is a selective inhibitor of the mammalian target of rapamycin (mTOR), specifically mTOR complex 1 (mTORC1) [, ]. It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR kinase activity [].

A: Temsirolimus binding to mTORC1 leads to the inhibition of phosphorylation of proteins downstream of mTOR, including p70S6 kinase (p70S6K) and 4E-BP1 [, , ]. This ultimately results in cell cycle arrest at the G1 phase, inhibiting tumor cell proliferation [, , , , ].

A: Yes, research suggests that Temsirolimus can decrease tumor angiogenesis []. In preclinical models, Temsirolimus reduced tumor angiogenesis in vivo and decreased the viability of human umbilical vein endothelial cells (HUVECs) in vitro [].

ANone: While this specific information is not provided in the research excerpts, you can find the molecular formula (C51H79NO13) and weight (958.2 g/mol) of Temsirolimus from publicly available chemical databases like PubChem and ChemSpider.

A: Temsirolimus exhibits a high volume of distribution, is rapidly metabolized to sirolimus (rapamycin), its major active metabolite [, ]. It is primarily metabolized by CYP3A4, with some sensitivity to drug interactions [, ].

A: Intravenous (IV) administration of Temsirolimus results in high peak concentrations and limited immunosuppressive activity compared to oral administration [, ]. The IV route also leads to extensive distribution into peripheral tissues due to its high volume of distribution [].

A: Yes, research demonstrates a dose-dependent relationship between Temsirolimus concentration and inhibition of S6 ribosomal protein (S6RP) phosphorylation, a downstream marker of mTORC1 activity [].

A: Temsirolimus is approved for treating advanced renal cell carcinoma (RCC) and mantle cell lymphoma (MCL) []. It has shown promise in clinical trials for these cancers, improving overall survival and progression-free survival compared to standard treatments [, , , , ].

A: In RCC, Temsirolimus is considered standard first-line treatment for patients with poor-risk features [, ]. It has also demonstrated activity in heavily pretreated patients with metastatic RCC [].

A: While the research provided focuses primarily on adult cancers, one study investigated Temsirolimus in combination with cixutumumab for children with recurrent solid tumors []. The study established recommended pediatric doses but did not provide detailed efficacy results [].

A: Research suggests that compensatory activation of mTORC2 signaling during treatment with Temsirolimus or other rapamycin analogs may contribute to drug resistance []. Additionally, activation of the SDF-1α–CXCR4 signaling pathway can promote resistance through increased mTOR pathway fidelity, EGFR signaling recruitment, and angiogenesis [, ].

A: Yes, in preclinical studies, exposure to Temsirolimus induced a resistant phenotype in initially sensitive pancreatic cancer explants []. This highlights the potential for acquired resistance to develop during treatment.

A: The provided research indicates that common adverse events associated with Temsirolimus include mucositis, rash, nausea, hyperglycemia, hyperlipidemia, and anemia [, , ]. The severity and frequency of these events can vary depending on the dose and individual patient factors [, , ].

A: Close monitoring of patients receiving Temsirolimus is crucial for identifying and managing adverse events [, ]. Dose adjustments or supportive care measures may be necessary to mitigate toxicity and optimize patient outcomes [, ].

ANone: Future research could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)